molecular formula C29H30N4O2 B6500979 1-benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine CAS No. 1014067-37-8

1-benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine

Cat. No.: B6500979
CAS No.: 1014067-37-8
M. Wt: 466.6 g/mol
InChI Key: XGMNYNJEQFUFBN-UHFFFAOYSA-N
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Description

1-benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine is an organic compound featuring a complex structure with multiple benzyl and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine can be synthesized through multi-step reactions involving benzylation, pyrazole formation, and piperazine attachment. Typically, starting materials such as benzyl chloride, pyrazole precursors, and piperazine are used. The reactions require precise control over conditions such as temperature, solvent, and pH to ensure high yield and purity.

Industrial Production Methods

While industrial production methods for this specific compound may vary, large-scale synthesis would likely involve batch or continuous flow reactors to manage the complex reaction pathways and optimize production efficiency. Ensuring consistent quality and cost-effectiveness would be paramount.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine can undergo several types of chemical reactions, including:

  • Oxidation: : The compound may undergo oxidative processes, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.

  • Reduction: : Selective reduction reactions can modify the compound's functional groups without disturbing its core structure.

  • Substitution: : Halogenation or other electrophilic substitutions can introduce new functional groups onto the benzene rings or the pyrazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and electrophiles for substitution reactions. Reaction conditions often require anhydrous environments, controlled temperatures, and specific solvents like dichloromethane.

Major Products Formed

Depending on the reaction type, the major products can vary. Oxidation typically yields benzaldehydes, reduction can form various reduced derivatives, and substitution reactions introduce new substituents that modify the compound's reactivity and properties.

Scientific Research Applications

1-benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine has diverse applications in scientific research:

  • Chemistry: : As a complex molecule, it serves as a model for studying reaction mechanisms and synthetic pathways.

  • Biology: : Its potential interactions with biological macromolecules make it useful in drug design and molecular biology research.

  • Medicine: : The compound's structure suggests potential pharmacological properties, possibly as a lead compound for developing therapeutic agents.

  • Industry: : It may find use in the development of novel materials or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The exact mechanism of action for 1-benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine depends on its application. In biological contexts, it may interact with specific molecular targets such as enzymes or receptors. The benzyl and pyrazole groups could influence its binding affinity and specificity, impacting cellular pathways and biochemical reactions.

Comparison with Similar Compounds

1-benzyl-4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]piperazine can be compared with compounds like:

  • 1-benzyl-4-[1-benzyl-3-(methoxy)-1H-pyrazole-4-carbonyl]piperazine: : Differing in the methoxy group, impacting solubility and reactivity.

  • 1-benzyl-4-[1-benzyl-3-(ethoxy)-1H-pyrazole-4-carbonyl]piperazine: : The ethoxy group alters the compound's steric and electronic properties.

Its uniqueness lies in the specific combination of benzyl and benzyloxy groups, which confer distinctive chemical and physical properties, making it a valuable compound for targeted research and application.

There you have it—a detailed dive into the fascinating world of this compound! Enjoy exploring the vast possibilities this compound offers.

Properties

IUPAC Name

(1-benzyl-3-phenylmethoxypyrazol-4-yl)-(4-benzylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O2/c34-29(32-18-16-31(17-19-32)20-24-10-4-1-5-11-24)27-22-33(21-25-12-6-2-7-13-25)30-28(27)35-23-26-14-8-3-9-15-26/h1-15,22H,16-21,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMNYNJEQFUFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CN(N=C3OCC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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